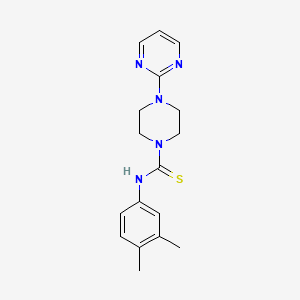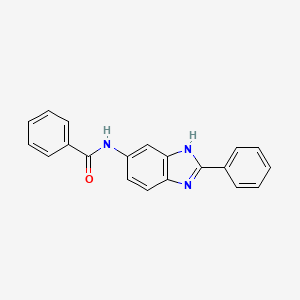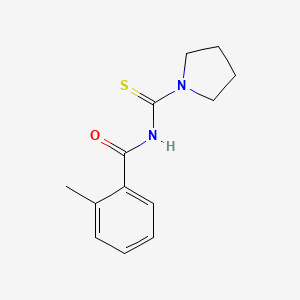
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as DMPP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPP belongs to the class of piperazine derivatives, which have been found to exhibit a range of biological activities, including antiviral, antibacterial, and antitumor properties. In
科学的研究の応用
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been found to act as a potent and selective agonist for the sigma-1 receptor, which is involved in a range of physiological processes, including pain perception, neuronal plasticity, and neuroprotection. N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
In pharmacology, N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied for its potential use as a drug discovery tool, as it can be used to screen for compounds that interact with the sigma-1 receptor. N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been found to exhibit antitumor activity, and has been studied for its potential use in cancer treatment.
In toxicology, N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been used to study the effects of sigma-1 receptor activation on cellular and physiological processes, and has been found to modulate the activity of ion channels and neurotransmitter transporters.
作用機序
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is expressed in a range of tissues, including the central nervous system, immune system, and endocrine system. The sigma-1 receptor is involved in a range of physiological processes, including pain perception, neuronal plasticity, and neuroprotection.
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been found to modulate the activity of the NMDA receptor, which is involved in learning and memory processes. N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide binds to a specific site on the NMDA receptor, known as the glycine site, and enhances the activity of the receptor.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of ion channels and neurotransmitter transporters, the induction of neuroprotection, and the inhibition of tumor cell proliferation. N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been found to enhance the release of neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments, including its potency and selectivity for the sigma-1 receptor, its ability to modulate the activity of ion channels and neurotransmitter transporters, and its potential use as a drug discovery tool. However, N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide also has limitations, including its potential toxicity at high concentrations, and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, including the development of more potent and selective sigma-1 receptor agonists, the investigation of the role of N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in neuroprotection and neurodegenerative diseases, and the exploration of the potential use of N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, and to investigate its potential side effects and toxicity.
合成法
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylbenzylamine with 2-pyrimidinecarbonyl chloride in the presence of triethylamine and carbon disulfide. The resulting product is then treated with hydrazine hydrate to form N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. Other methods of synthesis include the reaction of 3,4-dimethylbenzylamine with 2-pyrimidinecarboxylic acid, followed by treatment with thionyl chloride and hydrazine hydrate.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-13-4-5-15(12-14(13)2)20-17(23)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,8-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGMEXMKSKWCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5797113.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5797124.png)
![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)
![N-isobutyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5797144.png)

![[(2,5-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5797162.png)